molecular formula C16H24N4S B11943695 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide CAS No. 20158-18-3

4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide

Cat. No.: B11943695
CAS No.: 20158-18-3
M. Wt: 304.5 g/mol
InChI Key: LGFYWRIZRSPAIJ-ATVHPVEESA-N
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Description

4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the thiosemicarbazide family, which is characterized by the presence of a thiosemicarbazide group (-NH-CS-NH2) attached to a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-cyclohexyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of substituted benzylidene derivatives

Scientific Research Applications

4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylbenzene-1,3-diol: Similar in structure but lacks the thiosemicarbazide group.

    1-Cyclohexyl-4-methylbenzene: Contains a cyclohexyl group but differs in the functional groups attached to the benzene ring.

    4-(4-(dimethylamino)cyclohexyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Shares the dimethylamino group but has a different core structure.

Uniqueness

4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is unique due to the presence of both the thiosemicarbazide and benzylidene groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

20158-18-3

Molecular Formula

C16H24N4S

Molecular Weight

304.5 g/mol

IUPAC Name

1-cyclohexyl-3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C16H24N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,18,19,21)/b17-12-

InChI Key

LGFYWRIZRSPAIJ-ATVHPVEESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N\NC(=S)NC2CCCCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2CCCCC2

Origin of Product

United States

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